Antibiotic AGI-B4

Description

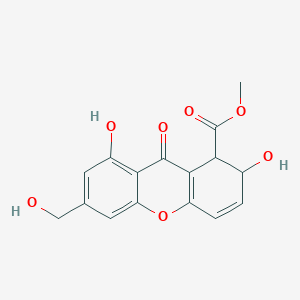

Antibiotic AGI-B4 (C₁₆H₁₄O₇; MW 318.28) is a dihydroxanthone derivative originally isolated from marine fungi, including Aspergillus sydowii and Neosartorya fischeri . Its core structure features a dihydroxyxanthenone skeleton with a free hydroxyl group at the C-12 position, critical for bioactivity . AGI-B4 exhibits diverse pharmacological properties:

- Antiviral Activity: Inhibits tobacco mosaic virus (TMV) replication (IC₅₀ = 0.26 mg/mL or 260 μM) .

- Antibacterial Activity: Mild activity against E. coli and B. subtilis .

- Cytotoxicity: Inhibits human gastric (SGC-7901) and hepatic (BEL-7404) cancer cell proliferation and VEGF-induced endothelial cell growth (IC₅₀ = 1.4–6.2 μM) .

Propriétés

IUPAC Name |

methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxo-1,2-dihydroxanthene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-16(21)13-8(18)2-3-10-14(13)15(20)12-9(19)4-7(6-17)5-11(12)23-10/h2-5,8,13,17-19H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAKYMOQGZITTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C=CC2=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of AGI-B4 involves the cultivation of Aspergillus sydowii in a controlled environment. The fungus is grown in a nutrient-rich medium, and the compound is extracted using organic solvents such as chloroform and methanol . The crude extract is then purified through chromatographic techniques to isolate AGI-B4.

Industrial Production Methods: Industrial production of AGI-B4 follows a similar approach but on a larger scale. The fermentation process is optimized to maximize yield, and advanced purification methods, including high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Key Functional Groups:

-

Carboxylate ester at position 1.

-

Hydroxyl groups at positions 2 and 8.

-

Hydroxymethyl group at position 6.

-

Ketone at position 9.

Hypothetical Reactivity

While no experimental reaction data exists for AGI-B4, its functional groups suggest potential reactivity:

2.1. Ester Hydrolysis

The carboxylate ester group may undergo hydrolysis under acidic or basic conditions to form a carboxylic acid. For example:

Conditions : Likely requires strong acids (e.g., HCl) or bases (e.g., NaOH).

2.2. Oxidation/Reduction

-

Ketone at position 9 : Could be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.

-

Hydroxymethyl group : Susceptible to oxidation to a carboxylate under strong oxidizing conditions (e.g., KMnO₄).

2.3. Electrophilic Substitution

The aromatic rings (xanthone core) may undergo electrophilic substitution (e.g., nitration, sulfonation) at activated positions due to hydroxyl groups.

Comparison to Structurally Similar Antibiotics

AGI-B4’s xanthone core resembles flavonoids and anthraquinones. For example:

| Feature | AGI-B4 | Tetracycline |

|---|---|---|

| Core structure | Xanthone | Naphthacene |

| Key functional groups | Ester, hydroxyl, ketone | Amide, hydroxyl, ketone |

| Reactivity | Ester hydrolysis (predicted) | pH-dependent lactam ring opening |

Gaps in Current Knowledge

-

Synthetic Pathways : No documented synthesis or biosynthetic routes for AGI-B4.

-

Degradation Products : Stability under varying pH/temperature remains unstudied.

-

Enzymatic Interactions : Potential interactions with bacterial enzymes (e.g., hydrolases, oxidoreductases) are unexplored.

Recommendations for Future Research

Applications De Recherche Scientifique

AGI-B4 has a wide range of scientific research applications:

Chemistry: AGI-B4 is used as a model compound to study the chemical behavior of xanthones and their derivatives.

Biology: The compound’s cytotoxic properties make it a valuable tool for studying cancer cell biology and the mechanisms of cell death.

Mécanisme D'action

AGI-B4 exerts its effects primarily through the inhibition of vascular endothelial growth factor (VEGF)-induced endothelial cell growth. This inhibition disrupts the angiogenesis process, which is crucial for tumor growth and metastasis . The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective cytotoxicity observed in cancer cells.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogs

Structural Analogues of AGI-B4

AGI-B4 belongs to the xanthone family, which shares a tricyclic aromatic scaffold. Key structural analogs and their modifications include:

Key Structural Insights :

Functional Comparison by Bioactivity

Antiviral Activity

Antibacterial Activity

Cytotoxicity and Anti-Angiogenic Effects

Critical Analysis of Structure-Activity Relationships (SAR)

- C-12 Hydroxyl Group : Essential for AGI-B4’s bioactivity. Derivatives lacking this group (e.g., 12-O-acetyl-AGI-B4) show reduced efficacy .

- Dihydroxyxanthenone Core: Enhances membrane permeability and target binding compared to simpler xanthones (e.g., sydovinin B) .

- Substituent Effects : Methoxy or acetyl groups in analogs reduce potency, likely due to steric hindrance or decreased hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.